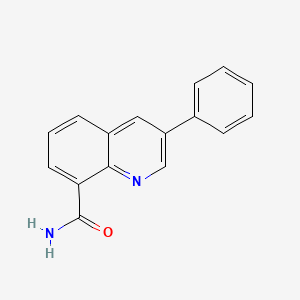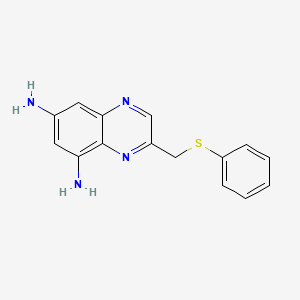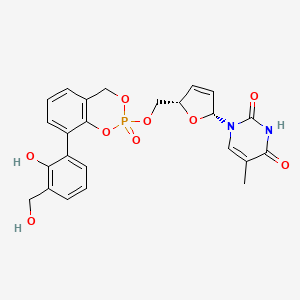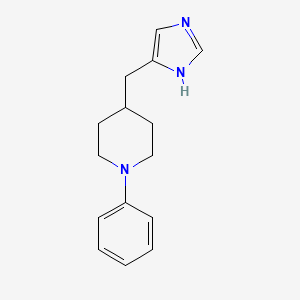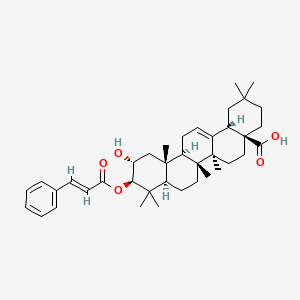
3-trans-p-Coumaroyl maslinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-trans-p-Coumaroyl maslinic acid is a natural triterpenoid compound derived from maslinic acid, which is found in various plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-trans-p-Coumaroyl maslinic acid can be synthesized through various chemical reactions, including catalytic hydrogenation, alkylation, and aromatic substitution reactions . The synthesis typically involves the coupling of maslinic acid with p-coumaric acid under specific reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the bark of oak trees, which are rich in maslinic acid . The extraction process is followed by purification and chemical modification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-trans-p-Coumaroyl maslinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activities .
Applications De Recherche Scientifique
3-trans-p-Coumaroyl maslinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications in treating cancer, inflammation, and microbial infections.
Mécanisme D'action
The mechanism of action of 3-trans-p-coumaroyl maslinic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the p53-MDM2 interaction, leading to the reactivation of p53 activity, which plays a crucial role in cancer prevention . Additionally, the compound exhibits antimicrobial activity by disrupting the cell membrane integrity of Gram-positive bacteria .
Comparaison Avec Des Composés Similaires
3-trans-p-Coumaroyl maslinic acid can be compared with other similar compounds, such as:
Silvestrol: Another triterpenoid with potent anticancer properties.
Betulonic acid: Known for its anti-inflammatory and anticancer activities.
Uniqueness: What sets this compound apart is its dual role in both anticancer and antimicrobial activities, making it a versatile compound for various therapeutic applications .
Propriétés
Formule moléculaire |
C39H54O5 |
|---|---|
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O5/c1-34(2)19-21-39(33(42)43)22-20-37(6)26(27(39)23-34)14-15-30-36(5)24-28(40)32(35(3,4)29(36)17-18-38(30,37)7)44-31(41)16-13-25-11-9-8-10-12-25/h8-14,16,27-30,32,40H,15,17-24H2,1-7H3,(H,42,43)/b16-13+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |
Clé InChI |
QYNZDAXHBDWWFS-BECYFJCGSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=CC=C6)O)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=CC=C6)O)C)C)C2C1)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




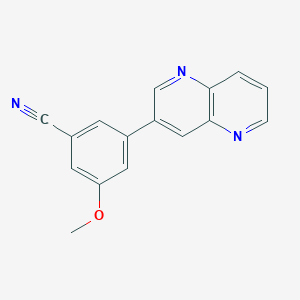
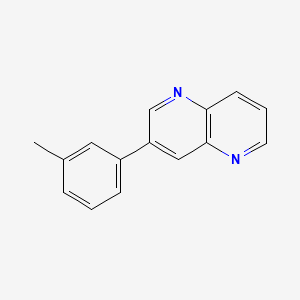

![3-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843117.png)

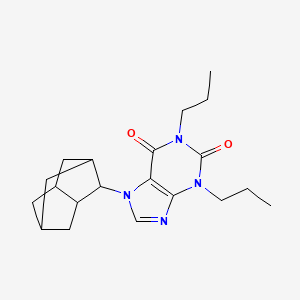

![3-Phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B10843150.png)

